molecular formula C24H16N2O3S B612188 2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide

2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide

Cat. No.: B612188
M. Wt: 412.5 g/mol
InChI Key: ZUYCAEIBKWUMND-UHFFFAOYSA-N
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Description

HJC-0123 is a novel compound known for its inhibitory effects on the signal transducer and activator of transcription 3 (STAT3) pathway. It has shown significant potential in cancer therapy, particularly in breast and pancreatic cancer cells. The compound is characterized by its ability to downregulate the phosphorylation of STAT3, increase the expression of cleaved caspase-3, inhibit cell cycle progression, and promote apoptosis .

Scientific Research Applications

HJC-0123 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.

    Biology: Employed in biological studies to understand its effects on cell cycle progression, apoptosis, and signal transduction.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in breast and pancreatic cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the STAT3 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HJC-0123 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of HJC-0123 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

HJC-0123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various derivatives of HJC-0123 with modified functional groups, which can be used for further research and development .

Mechanism of Action

HJC-0123 exerts its effects by inhibiting the STAT3 pathway. It reduces the phosphorylation, nuclear translocation, and transcriptional activity of STAT3. This inhibition leads to decreased expression of STAT3-regulated proteins, induction of cell cycle arrest, promotion of apoptosis, and downregulation of suppressor of cytokine signaling 3 (SOCS3). The compound also increases the production of interleukin-6 (IL-6) and decreases the phosphorylation of Smad2/3 induced by transforming growth factor-beta (TGF-β) .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H16N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27)

InChI Key

ZUYCAEIBKWUMND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HJC0123;  HJC 0123;  HJC-0123.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide
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2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide

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